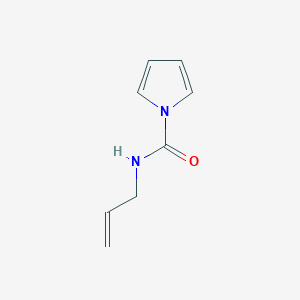
Boc-缬氨酸-氯甲基酮
描述
Boc-Val-chloromethylketone: is a chemical compound with the molecular formula C11H20ClNO3. It is a derivative of valine, an essential amino acid, and is commonly used in organic synthesis and biochemical research. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a valine residue, and a chloromethyl ketone functional group.
科学研究应用
Chemistry: Boc-Val-chloromethylketone is used as a building block in the synthesis of peptides and peptidomimetics. It is also employed in the development of enzyme inhibitors and as a reagent in organic synthesis.
Biology: In biological research, Boc-Val-chloromethylketone is used to study enzyme mechanisms and protein interactions. It serves as a tool for the selective modification of proteins and peptides.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the design of enzyme inhibitors for the treatment of diseases such as cancer and infectious diseases.
Industry: Boc-Val-chloromethylketone is used in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs) and intermediates.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Boc-Val-chloromethylketone typically involves the protection of the amino group of valine with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the chloromethyl ketone functionality. One common method involves the following steps:
Protection of Valine: Valine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form Boc-Valine.
Formation of Chloromethyl Ketone: Boc-Valine is then treated with chloromethyl methyl ether (MOMCl) in the presence of a base such as sodium hydride (NaH) to introduce the chloromethyl ketone group.
Industrial Production Methods: Industrial production of Boc-Val-chloromethylketone follows similar synthetic routes but is optimized for large-scale production. This may involve the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions: Boc-Val-chloromethylketone undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction: The ketone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., triethylamine), solvents (e.g., dichloromethane).
Hydrolysis: Acids (e.g., trifluoroacetic acid), solvents (e.g., dichloromethane).
Oxidation and Reduction: Oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride).
Major Products:
Substitution Products: Derivatives with substituted nucleophiles.
Hydrolysis Products: Free amine.
Oxidation and Reduction Products: Carboxylic acids and alcohols.
作用机制
Boc-Val-chloromethylketone exerts its effects by interacting with specific molecular targets, such as enzymes. The chloromethyl ketone group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to enzyme inhibition. This mechanism is utilized in the design of enzyme inhibitors for therapeutic applications.
相似化合物的比较
Boc-Val-aldehyde: Similar structure but with an aldehyde group instead of a chloromethyl ketone.
Boc-Val-methylketone: Similar structure but with a methyl ketone group instead of a chloromethyl ketone.
Boc-Val-ethylketone: Similar structure but with an ethyl ketone group instead of a chloromethyl ketone.
Uniqueness: Boc-Val-chloromethylketone is unique due to the presence of the chloromethyl ketone group, which imparts distinct reactivity and allows for specific interactions with nucleophiles. This makes it a valuable tool in synthetic chemistry and biochemical research.
属性
IUPAC Name |
tert-butyl N-[(3S)-1-chloro-4-methyl-2-oxopentan-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO3/c1-7(2)9(8(14)6-12)13-10(15)16-11(3,4)5/h7,9H,6H2,1-5H3,(H,13,15)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQCFUDZWXVYJEF-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)CCl)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)CCl)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50552488 | |
| Record name | tert-Butyl [(3S)-1-chloro-4-methyl-2-oxopentan-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50552488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103542-47-8 | |
| Record name | tert-Butyl [(3S)-1-chloro-4-methyl-2-oxopentan-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50552488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-3-amine](/img/structure/B8968.png)



![(2S)-1-(2-aminoacetyl)-N-[(2R)-1-[[2-[[(2S)-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]-2,3-dihydropyrrole-2-carboxamide](/img/structure/B8975.png)




![Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI)](/img/structure/B8992.png)


